molecular formula C17H12INO2 B14201509 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one CAS No. 887647-04-3

2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one

Katalognummer: B14201509
CAS-Nummer: 887647-04-3
Molekulargewicht: 389.19 g/mol
InChI-Schlüssel: BPBMAJAZUBZQED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of an iodo group at the 6th position of the benzopyran ring and an aminophenyl group attached via an ethenyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodo-2-hydroxyacetophenone and 4-aminobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-iodo-2-hydroxyacetophenone and 4-aminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the benzopyran ring with the ethenyl linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The iodo group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzopyran derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.

    Material Science: It is explored for its use in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular signaling pathways, such as kinases and transcription factors.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(4-Aminophenyl)ethenyl]-4H-1-benzopyran-4-one: Lacks the iodo group at the 6th position, resulting in different reactivity and applications.

    2-[2-(4-Nitrophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one: Contains a nitro group instead of an amino group, leading to different chemical properties and biological activities.

Uniqueness

2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one is unique due to the presence of both the iodo and aminophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.

Eigenschaften

CAS-Nummer

887647-04-3

Molekularformel

C17H12INO2

Molekulargewicht

389.19 g/mol

IUPAC-Name

2-[2-(4-aminophenyl)ethenyl]-6-iodochromen-4-one

InChI

InChI=1S/C17H12INO2/c18-12-4-8-17-15(9-12)16(20)10-14(21-17)7-3-11-1-5-13(19)6-2-11/h1-10H,19H2

InChI-Schlüssel

BPBMAJAZUBZQED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.